3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring, a pyrazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the pyrazole ring, the sulfonylation of the azetidine ring, and the coupling of these intermediates with the pyridine moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and pyridine derivatives. Reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide
- 4-(1-tert-butyl-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives
Uniqueness
3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of a pyridine ring, a pyrazole moiety, and an azetidine ring. This structural arrangement provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-16-9-13(6-15-16)21(18,19)17-7-11(8-17)10-20-12-3-2-4-14-5-12/h2-6,9,11H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQBWMYVCPBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.